molecular formula C16H14FN3O5 B2554677 N1-(4-fluoro-3-nitrophenyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 899743-98-7

N1-(4-fluoro-3-nitrophenyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No. B2554677
CAS RN: 899743-98-7
M. Wt: 347.302
InChI Key: YYSWJGCVYGBDFT-UHFFFAOYSA-N
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Description

“N1-(4-fluoro-3-nitrophenyl)-N2-(4-methoxybenzyl)oxalamide” is a complex organic compound. Based on its name, it contains a fluoro-nitrophenyl group, a methoxybenzyl group, and an oxalamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the oxalamide core . The presence of the fluoro, nitro, and methoxy groups would likely have significant effects on the compound’s overall structure due to their electronic and steric properties .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by the functional groups present in its structure . For example, the presence of the nitro group could make the compound more reactive, while the methoxy group could influence its solubility .

Scientific Research Applications

Nucleoside Transport Inhibition

N1-(4-fluoro-3-nitrophenyl)-N2-(4-methoxybenzyl)oxalamide derivatives demonstrate potential as inhibitors of nucleoside transport proteins. For example, analogues replacing the ribose moiety with substituted benzyl groups have shown varying affinities for the nucleoside transport protein ENT1, with certain modifications yielding compounds with low nanomolar affinity. This suggests their utility in designing drugs that require modulation of nucleoside transport for therapeutic effects (R. A. Tromp et al., 2004).

Polymer Science and DNA Interaction

In polymer science, derivatives of N1-(4-fluoro-3-nitrophenyl)-N2-(4-methoxybenzyl)oxalamide have been utilized to create polymers that can switch from cationic to zwitterionic forms upon irradiation with light. These polymers can condense and subsequently release double-strand DNA, indicating their potential in gene delivery and controlled release applications (P. Sobolčiak et al., 2013).

Fluorescence Studies

Derivatives are used in fluorescence studies for the sensitive detection of substances like amino acids, showcasing their potential as fluorogenic reagents. The fluorescence properties of these derivatives make them suitable for analytical applications, including drug testing and biochemical analysis (O. Al-Dirbashi et al., 1998).

Neuroprotective Drug Development

In medicinal chemistry, specific derivatives have shown promise as neuroprotective agents by inhibiting the Na+/Ca2+ exchange in neuronal cells, potentially offering therapeutic benefits for conditions characterized by hypoxia/reoxygenation-induced cell damage (T. Iwamoto & S. Kita, 2006).

Synthesis of Di- and Mono-oxalamides

A novel synthetic approach involving N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement has been developed. This method provides a high-yielding, operationally simple pathway to anthranilic acid derivatives and oxalamides, which are important in various chemical syntheses (V. Mamedov et al., 2016).

Electrochemical Analysis

The synthesis and characterization of compounds related to N1-(4-fluoro-3-nitrophenyl)-N2-(4-methoxybenzyl)oxalamide have been explored for their potential as corrosion inhibitors and in the development of optical sensors. These studies highlight the versatility of such derivatives in applications ranging from materials science to environmental monitoring (H. Heydari et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on what this compound is used for, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound .

Future Directions

Future research on this compound would likely involve elucidating its synthesis, structure, reactivity, and potential applications . This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

N'-(4-fluoro-3-nitrophenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O5/c1-25-12-5-2-10(3-6-12)9-18-15(21)16(22)19-11-4-7-13(17)14(8-11)20(23)24/h2-8H,9H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSWJGCVYGBDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluoro-3-nitrophenyl)-N2-(4-methoxybenzyl)oxalamide

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